molecular formula C4H6N2OS B070236 (4-Methyl-1,2,3-thiadiazol-5-yl)methanol CAS No. 163008-86-4

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol

Cat. No.: B070236
CAS No.: 163008-86-4
M. Wt: 130.17 g/mol
InChI Key: MQLRVKHKJCRSBO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s worth noting that thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial and antifungal properties. This suggests that these compounds may interact with various biological targets, potentially including enzymes, receptors, or other proteins involved in microbial growth and survival.

Mode of Action

Thiadiazole derivatives have been reported to exhibit antimicrobial activity This suggests that these compounds may interact with their targets in a way that inhibits microbial growth or survival

Biochemical Pathways

Given the reported antimicrobial activity of thiadiazole derivatives , it is plausible that these compounds may interfere with essential biochemical pathways in microbes, such as those involved in cell wall synthesis, protein synthesis, or DNA replication.

Pharmacokinetics

The lipophilicity of thiadiazole derivatives has been reported , which could influence their absorption and distribution within the body

Result of Action

Given the reported antimicrobial activity of thiadiazole derivatives , it is likely that these compounds exert their effects by inhibiting essential processes in microbes, leading to their death or growth inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-3-4(2-7)8-6-5-3/h7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLRVKHKJCRSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593514
Record name (4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163008-86-4
Record name (4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 163008-86-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Reactant of Route 2
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Reactant of Route 3
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Reactant of Route 4
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Reactant of Route 5
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol
Reactant of Route 6
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol

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